molecular formula C10H9F3O2 B15068063 3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone

3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone

Cat. No.: B15068063
M. Wt: 218.17 g/mol
InChI Key: JBCXLODHZJAKDB-UHFFFAOYSA-N
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Description

It is commercially listed as a discontinued product by CymitQuimica, with molecular formula C₁₀H₉F₃O₂ and molar mass 218.17 g/mol .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

3,3,3-trifluoro-1-(2-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H9F3O2/c1-15-9-5-3-2-4-7(9)8(14)6-10(11,12)13/h2-5H,6H2,1H3

InChI Key

JBCXLODHZJAKDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone typically involves the reaction of 2-methoxybenzaldehyde with trifluoroacetone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone with analogous compounds, focusing on structural variations, physicochemical properties, and synthesis methodologies.

Positional Isomers of Methoxyphenyl Substituents
Compound Name Substituent Position Molecular Formula Molar Mass (g/mol) Key Properties/Data
This compound 2-methoxy C₁₀H₉F₃O₂ 218.17 Discontinued commercial product; strong electron-withdrawing CF₃ group
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one 4-methoxy C₁₀H₉F₃O₂ 218.17 Density: 1.237 g/cm³; boiling point: 61°C; structural isomer with para-substitution
3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone 3-methoxy C₁₀H₉F₃O₂ 218.17 Positional isomer; meta-substitution may alter electronic distribution

Key Observations :

  • The 2-methoxy isomer (target compound) exhibits steric and electronic effects distinct from para- and meta- substituted analogs.
  • All three isomers share the same molecular formula but differ in substituent orientation, leading to variations in dipole moments and solubility .
Substituent Variations in the Aromatic Ring
Compound Name Aromatic Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Data
This compound 2-methoxy C₁₀H₉F₃O₂ 218.17 Electron-donating methoxy group enhances resonance stabilization
3,3,3-Trifluoro-1-(o-tolyl)propan-1-one 2-methyl C₁₀H₉F₃O 202.17 Methyl group (electron-donating) vs. methoxy; ¹³C/¹⁹F NMR data available
3,3,3-Trifluoro-1-(4-phenoxyphenyl)propan-1-one 4-phenoxy C₁₅H₁₁F₃O₂ 280.25 Bulkier phenoxy group reduces solubility in polar solvents
3-(3-Chloro-5-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]-1-propanone 3-Cl, 5-F, 4-SCH₃ C₁₆H₁₄ClFOS 308.80 Mixed halogen and sulfur substituents; potential for diverse reactivity

Key Observations :

  • Replacement of the methoxy group with methyl (e.g., o-tolyl derivative) reduces polarity and hydrogen-bonding capacity, impacting biological interactions .
  • The phenoxy substituent (DV841) introduces steric bulk, which may hinder crystallization or enzymatic interactions compared to smaller groups like methoxy .
  • Halogenated analogs (e.g., 3-chloro-5-fluoro derivative) exhibit enhanced electrophilicity, making them candidates for nucleophilic substitution reactions .
Functional Group Modifications
Compound Name Functional Group Molecular Formula Molar Mass (g/mol) Key Properties/Data
This compound Ketone + CF₃ C₁₀H₉F₃O₂ 218.17 Trifluoromethyl group enhances thermal stability and lipophilicity
2-(Methylamino)-1-(3-methylphenyl)propan-1-one Ketone + NHCH₃ C₁₁H₁₅NO 177.24 Psychoactive properties; amino group increases basicity and solubility
1-(3-Chlorophenyl)-1-hydroxy-2-propanone Hydroxyketone C₉H₉ClO₂ 184.62 Hydroxy group enables hydrogen bonding; used in bupropion synthesis

Key Observations :

  • The trifluoromethyl ketone group in the target compound confers resistance to metabolic degradation compared to non-fluorinated analogs .
  • Amino-substituted derivatives (e.g., 2-(methylamino)-propanone) exhibit enhanced biological activity due to increased interaction with neurotransmitter receptors .

Biological Activity

3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone, also known as 3-(2-methoxyphenyl)-1,1,1-trifluoro-2-propanone, is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a ketone structure that includes a methoxyphenyl moiety. This unique structure contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The trifluoromethyl ketone group can interact with enzyme active sites, potentially inhibiting their activity. This inhibition can modulate metabolic pathways and influence cellular processes.
  • Receptor Binding : The compound has been investigated for its ability to bind to specific receptors, which may lead to therapeutic applications in areas such as pain management and inflammation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to elucidate its efficacy and mechanisms .

The mechanism of action primarily involves the interaction of the trifluoromethyl group with active sites on enzymes or receptors. This interaction can disrupt normal enzymatic functions or receptor signaling pathways, leading to altered cellular responses. Such mechanisms are crucial for understanding the therapeutic potential of the compound in treating various diseases.

Case Studies

  • Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in inflammatory processes. The IC50 values indicated significant potency in modulating these pathways without affecting overall cell viability .
  • Antimicrobial Activity : In vitro tests showed that the compound reduced bacterial adhesion and biofilm formation in Staphylococcus aureus models. The observed MIC values suggested a dose-dependent effect on bacterial growth inhibition .

Data Table

Biological ActivityObservationsReferences
Enzyme InhibitionSignificant inhibition with varying IC50 values
Antimicrobial EffectsReduced adhesion and biofilm formation
Receptor BindingPotential interactions with pain-related receptors

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